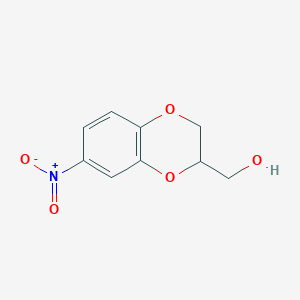
2-(4-(Trifluormethyl)phenyl)-N-(3,4,5-Trimethoxybenzyl)-2H-tetrazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide is a complex organic compound belonging to the class of tetrazoles. These compounds are characterized by the presence of a five-membered ring containing four nitrogen atoms. The presence of trifluoromethyl and trimethoxybenzyl groups contributes significantly to its physicochemical properties, making it a compound of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-(4-(Trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its role as a potential ligand in biochemical assays.
Medicine: : Explored for its pharmacological properties, potentially serving as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide generally involves a multistep process. One common synthetic route starts with the formation of the tetrazole ring through cycloaddition reactions, which is then functionalized by introducing the trifluoromethylphenyl and trimethoxybenzyl groups. This process may involve the following steps:
Formation of Tetrazole Ring: : The tetrazole ring can be synthesized via [3+2] cycloaddition of an azide and a nitrile.
Introduction of Trifluoromethylphenyl Group: : The trifluoromethyl group is usually introduced through nucleophilic substitution reactions, often using trifluoromethyl-substituted benzyl halides.
Coupling with Trimethoxybenzyl Group: : This step typically involves a coupling reaction, such as Suzuki or Stille coupling, to attach the trimethoxybenzyl moiety to the tetrazole core.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthetic methods, optimizing reaction conditions, and ensuring a high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
The compound undergoes various chemical reactions, including:
Oxidation: : The trimethoxybenzyl group is susceptible to oxidative cleavage, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can target the tetrazole ring, resulting in the formation of less oxidized nitrogen-containing heterocycles.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium (Pd) catalysts for coupling reactions.
Major Products Formed
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Hydrogenated nitrogen heterocycles.
Substitution Products: : Functionalized aromatic derivatives.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, modulating their activity. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability, while the tetrazole ring can mimic carboxylate groups, providing unique binding modes.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to similar tetrazole derivatives, this compound stands out due to the presence of both trifluoromethyl and trimethoxybenzyl groups. These functional groups contribute to its unique physicochemical properties, such as enhanced lipophilicity and increased resistance to metabolic degradation.
List of Similar Compounds
2-(4-(trifluoromethyl)phenyl)-2H-tetrazole
N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide
2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
These related compounds share structural similarities but differ in their specific functional groups and consequently their chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O4/c1-29-14-8-11(9-15(30-2)16(14)31-3)10-23-18(28)17-24-26-27(25-17)13-6-4-12(5-7-13)19(20,21)22/h4-9H,10H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQKLFGMNIWRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(adamantane-1-carbonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2428259.png)
![2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2428265.png)
![4-methoxy-3-({7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde](/img/structure/B2428267.png)
![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2428268.png)


![2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2428271.png)


![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2428275.png)

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)
